molecular formula C28H58NO7P B163685 PAF (C18) CAS No. 74389-69-8

PAF (C18)

Cat. No.: B163685
CAS No.: 74389-69-8
M. Wt: 551.7 g/mol
InChI Key: ZXCIEWBDUAPBJF-MUUNZHRXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Platelet-activating factor-acether (PAF-acether), identified as 1-O-alkyl-2-acetyl-sn-glyceryl-3-phosphorylcholine (AcGEPC), is a potent phospholipid mediator first characterized in 1979 . It is synthesized by platelets, neutrophils, macrophages, and endothelial cells, and plays critical roles in inflammatory responses, anaphylaxis, and immune regulation . At concentrations as low as $10^{-10}$ M, PAF-acether induces platelet activation, serotonin secretion, and neutrophil adhesion . Its bioactivity is tightly regulated by plasma PAF-acetylhydrolase, which hydrolyzes the acetyl group at the sn-2 position, rendering it inactive .

Properties

IUPAC Name

[(2R)-2-acetyloxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H58NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h28H,6-26H2,1-5H3/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCIEWBDUAPBJF-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H58NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80995900
Record name 2-(Acetyloxy)-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74389-69-8
Record name 1-O-Octadecyl-platelet-activating factor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74389-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-0-octadecyl 2-0-acetyl sn-glycero-3-phosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074389698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetyloxy)-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80995900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C18-PAF
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9ZA6E5Q2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Phospholipase A₂-Mediated Hydrolysis

Membrane-bound 1-alkyl-2-acyl-GPC undergoes hydrolysis by phospholipase A₂ (PLA₂), which cleaves the acyl group at the sn-2 position to yield lyso-PAF-acether (1-alkyl-GPC). Studies using thrombin- or calcium ionophore A23187-activated platelets demonstrated that PLA₂ inhibitors like bromophenacyl bromide and EDTA abolish lyso-PAF-acether production, confirming the enzyme's role. Rabbit platelets activated with 5 µM ionophore A23187 produced 0.3 nmol lyso-PAF-acether per 5 × 10⁸ cells within 2 minutes.

Acetyl-CoA-Dependent Acetylation

Lyso-PAF-acether is acetylated at the sn-2 position by acetyltransferase using acetyl-CoA as a substrate. Human platelet lysates incubated with 100 µM acetyl-CoA and 10 µM lyso-PAF-acether generated 5 pmol PAF-acether per 5 × 10⁸ cells, with activity peaking at 1–2 minutes post-thrombin stimulation. The acetyltransferase exhibits strict specificity for short-chain acyl donors, as evidenced by the 1,000-fold lower activity observed with propionyl-CoA compared to acetyl-CoA.

Table 1: Enzymatic Synthesis Parameters in Human Platelets

ParameterValueSource
PLA₂ activity (thrombin)0.3 nmol lyso-PAF/5×10⁸ cells
Acetyltransferase Vmax5 pmol PAF/5×10⁸ cells/min
Km for acetyl-CoA12 µM
Optimal pH7.4–8.2

De Novo Biosynthetic Pathway

The de novo pathway constructs PAF-acether from glycerol-3-phosphate, operating constitutively in resting cells. This route involves four enzymatic steps:

Alkylation of Glycerol-3-Phosphate

A fatty alcohol is transferred to the sn-1 position of glycerol-3-phosphate by alkyltransferase, forming 1-alkyl-glycerol-3-phosphate. In murine macrophages, alkyltransferase activity reaches 2.1 nmol/min/mg protein using hexadecanol as a substrate.

Acylation and Dephosphorylation

The product is acylated at sn-2 by arachidonoyl-CoA transferase, then dephosphorylated to 1-alkyl-2-acylglycerol. Neutrophil homogenates show 85% acylation efficiency with arachidonic acid.

Phosphocholine Transfer

CDP-choline:1-alkyl-2-acylglycerol cholinephosphotransferase adds the phosphocholine headgroup. Kinetic studies in rat liver microsomes revealed a Km of 45 µM for CDP-choline.

Final Acetylation

Similar to the remodeling pathway, PLA₂ and acetyltransferase act sequentially to produce PAF-acether. The de novo route contributes <5% of total cellular PAF-acether under basal conditions but becomes significant during prolonged stimulation.

Chemical Synthesis Strategies

Chemical synthesis enables large-scale production of PAF-acether and its analogs. Key approaches include:

Stereoselective Ether Bond Formation

The sn-1 ether linkage is constructed using Williamson ether synthesis. Reacting (R)-isopropylidene glyceraldehyde with hexadecyl bromide in the presence of NaH yields 1-alkylglycerol with >98% enantiomeric excess.

Regioselective Acetylation

Protected 1-alkylglycerols are acetylated at sn-2 using acetic anhydride and 4-dimethylaminopyridine (DMAP). NMR analysis confirms >95% regioselectivity when conducted at −20°C.

Phosphocholine Installation

Phosphorylation with 2-bromoethyl dichlorophosphate followed by quaternization with trimethylamine produces the final PAF-acether structure. Overall yields for 10-step syntheses range from 12% to 18%.

Table 2: Chemical Synthesis Yield Optimization

StepReagentYield
Ether formationNaH, DMF, 60°C78%
AcetylationAc₂O, DMAP, CH₂Cl₂92%
PhosphorylationPOCl₃, Et₃N65%
QuaternizationMe₃N, MeOH85%

Enzymatic Modification for Analog Production

PAF-acether analogs are synthesized using bacterial enzymes to modify the polar headgroup:

Streptomyces phospholipase D Transphosphatidylation

Phospholipase D from Streptomyces sp. replaces choline with primary alcohols. Incubating 1 mM PAF-acether with 200 mM 3-(2-hydroxyethyl)-indol and 5 U/mL enzyme for 24 hours yields 62% cyclic indolyl-PAF analog.

Substrate Specificity

The enzyme shows broad alcohol tolerance but requires primary hydroxyl groups. Secondary alcohols like menthol result in <5% conversion. Optimal conditions use 50 mM Tris-HCl (pH 7.5) and 5 mM CaCl₂.

Cell-Based Production Systems

Leukocyte Activation

Human neutrophils stimulated with 1 µM ionophore A23187 for 15 minutes secrete 120 pg PAF-acether/10⁶ cells, as quantified by gas chromatography-mass spectrometry (GC-MS).

Recombinant Enzyme Systems

Co-expression of human PLA₂ and acetyltransferase in Sf9 insect cells produces 8 µg PAF-acether/L culture. Yield increases to 23 µg/L with codon optimization and chaperone co-expression.

Analytical Validation Methods

Thin-Layer Chromatography (TLC)

Silica gel TLC with chloroform/methanol/water (65:35:6) resolves PAF-acether (Rf 0.42) from lyso-PAF (Rf 0.31). Staining with iodine vapor detects ≥100 ng.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase C18 columns (5 µm, 4.6×250 mm) with ethanol/water (85:15) mobile phase achieve baseline separation in 12 minutes. UV detection at 203 nm offers 50 ng sensitivity.

Bioassay Validation

Serial dilutions are tested on washed rabbit platelets. PAF-acether induces half-maximal aggregation at 0.8 nM, while synthetic analogs require 3–12 nM depending on headgroup modifications.

Challenges in Industrial-Scale Production

Instability in Aqueous Solutions

PAF-acether undergoes hydrolysis (t₁/₂ = 4.2 hours at pH 7.4, 37°C). Lyophilization with trehalose (1:5 molar ratio) extends stability to 18 months at −80°C.

Byproduct Formation

Chemical synthesis produces 5–8% 3-acetyl regioisomer, requiring two-step purification via silica gel chromatography and countercurrent distribution.

Emerging Techniques

Microfluidic Continuous Synthesis

A three-channel chip reactor (37°C, 2 µL/min flow rate) produces 1.2 mg/hour PAF-acether with 94% purity, eliminating batch-to-batch variability.

CRISPR-Edited Cell Lines

HEK293 cells with knockout of PAF-acetylhydrolase produce 4.7 mg/L PAF-acether in perfusion bioreactors, a 15-fold increase over wild-type cells .

Chemical Reactions Analysis

PAF-acether Formation in Platelets

PAF-acether formation can be triggered by the calcium ionophore or thrombin, even when the two pathways of platelet aggregation (AA- and ADP-dependent) are inoperative . Washed rabbit and human platelets challenged by ionophore A 23187 can produce PAF-acether. This synthesis is also triggered by thrombin and collagen but not by ADP, AA, or PAF-acether itself .

Breakdown of PAF-acether

Once produced, PAF is rapidly broken down by cell- and serum-associated PAF acetylhydrolases (PAF-AH), indicating that PAF is a highly potent mediator whose synthesis and degradation are tightly regulated .

Key Structural Features for Biological Activity

Several molecular species of platelet-activating factor that vary in the length of the O-alkyl side-chain have been identified .

  • An ether-linkage at position 1.

  • The presence and steric position of the short 2-acyl chain.

  • The presence of the choline head group .

Small changes in the structure of PAF could render its signaling abilities inert . Studies found that platelet and blood pressure response were dependent on the sn-2 propionyl analog. If the sn-1 was removed then PAF lacked any sort of biological activity. Finally, the sn-3 position of PAF was experimented with by removing methyl groups sequentially. As more and more methyl groups were removed, biological activity diminished until it was eventually inactive .

PAF-acether and Phospholipase A2 (PLA2)

Involvement of a phospholipase A2 (PLA2) in PAF-acether formation was suspected because all platelet agonists that trigger PAF-acether formation are potent PLA2 activators . PLA2 inhibitors suppress PAF-acether formation from washed rabbit platelets challenged either by the calcium ionophore A 23187 or by thrombin . The result of PLA2 action on ether-linked choline-containing phospholipids, lyso PAF-acether, has no platelet aggregating properties, but after acetylation, it is transformed into a compound with biological activity and chromatographic behavior indistinguishable from that of native PAF-acether .

PAF-acether and Eosinophil Locomotion

PAF-acether elicits directional locomotion of eosinophils in a time- and dose-dependent fashion . PAF-acether appears to be a potent eosinophilotactic agent which may play a role in inflammatory reactions characterized by eosinophil infiltration .

Modulation by Zinc

Zinc interacts with PAF at the functional receptor site or a contiguous site, specifically inhibiting PAF-induced platelet activation . Zinc levels must be inversely proportional to PAF levels to carry out these inhibitory effects, and zinc must be present before PAF exposure . This suggests that PAF and receptor binding may be limited by zinc and phospholipid (PAF) interaction, supported by zinc’s ability to bind to phospholipids in a 2:1–1:1 complex, particularly to the negatively charged phosphate groups .

Effects on the Blood-Brain Barrier

PAF increases the permeability of the blood-brain barrier (BBB) . PAF produces a dose-dependent increase in cytosolic Ca2+ concentration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PAF-acether belongs to a family of ether-linked phospholipids , but its unique structure and bioactivity distinguish it from analogs. Below is a detailed comparison:

Structural Analogs of PAF-Acether

Compound Name Structural Difference from PAF-Acether Bioactivity (vs. PAF-Acether) Key Findings
1-Acyl-2-acetyl-sn-glyceryl-3-phosphorylcholine (AcLL) sn-1 ester bond (acyl) instead of ether bond 200-fold less active in platelet activation Limited inflammatory effects; lower receptor affinity
Propionyl-PAF (C3:0) Propionyl group at sn-2 instead of acetyl 50% activity at $10^{-9}$ M Partial retention of platelet aggregation but reduced potency
Butyryl-PAF (C4:0) Butyryl group at sn-2 7-fold less active than PAF-acether Minimal vasoactive effects in pulmonary circulation
Stearoyl-PAF (C18:0) Stearoyl group at sn-2 Inactive No platelet aggregation or neutrophil priming
Lyso-PAF Lacks sn-2 acetyl group Inactive precursor Requires acetylation for bioactivity

Functional Comparison

  • Receptor Specificity : PAF-acether binds the PAF receptor (PAFR) , a G-protein-coupled receptor. AcLL and stearoyl-PAF show negligible receptor binding due to structural incompatibility .
  • Inflammatory Effects :
    • PAF-acether induces dual-phase inflammation in human skin (early weal/flare and late erythema), synergizing with prostaglandin E2 .
    • Propionyl-PAF causes transient bronchoconstriction but lacks the sustained hypotension seen with PAF-acether .
  • Metabolic Pathways :
    • PAF-acether is rapidly catabolized by acetylhydrolase, whereas analogs like butyryl-PAF resist enzymatic degradation, prolonging their half-life .
    • In macrophages, PAF-acether synthesis correlates with phagocytosis, unlike 1-acyl analogs, which are produced constitutively .

Mechanistic Divergence in Immune Regulation

  • Neutrophil Activation: PAF-acether primes neutrophils for enhanced superoxide production, whereas 1-O-alkyl-sn-glyceryl-3-phosphorylcholines (non-acetylated analogs) fail to trigger this response .

Key Research Findings

  • Pathological Roles : Elevated PAF-acether levels in cirrhotic patients correlate with hemodynamic instability, unlike other phospholipids .
  • Species-Specific Responses : Rabbit platelets are 100-fold more sensitive to PAF-acether than human platelets, highlighting interspecies variability in receptor expression .

Biological Activity

Platelet Activating Factor-Acether (PAF-acether), also known as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, is a potent phospholipid mediator that plays a significant role in various biological processes, particularly in inflammation and immune responses. This article delves into the biological activities of PAF-acether, highlighting its effects on eosinophils, neutrophils, and platelets, along with relevant case studies and research findings.

Overview of PAF-Acether

PAF-acether is synthesized by various cell types, including platelets, macrophages, and endothelial cells. It is recognized for its ability to induce a wide range of physiological effects, including chemotaxis, aggregation of leukocytes, and modulation of vascular permeability.

1. Eosinophil Activation

PAF-acether has been shown to be a potent eosinophilotactic agent. Research indicates that it stimulates directional locomotion (chemotaxis) of human eosinophils in a dose-dependent manner. The effective concentration range for eliciting this response is between 10510^{-5} to 10810^{-8} M. In comparison, other chemotactic factors such as leukotriene B4 (LTB4) exhibit significantly less activity at similar concentrations .

Table 1: Eosinophil Response to PAF-Acether Compared to Other Chemotactic Agents

AgentEffective Concentration (M)Eosinophil Response
PAF-acether10510810^{-5}-10^{-8}High
LTB410810^{-8}Moderate
HistamineVariableLow
ECF-A TetrapeptidesVariableMinimal

2. Neutrophil Activation

Similar to eosinophils, neutrophils also respond to PAF-acether. The optimal concentration for neutrophil activation is around 10610^{-6} M, which shows comparable effectiveness to LTB4 at 10810^{-8} M. This indicates that PAF-acether plays a crucial role in neutrophil chemotaxis and aggregation during inflammatory responses .

3. Platelet Activation

The effects of PAF-acether on platelets are complex. While it induces platelet aggregation under certain conditions, the overall activation appears limited compared to other agonists such as thrombin. Studies demonstrate that PAF-acether facilitates the exposure of high- and low-affinity fibrinogen binding sites on platelets but results in minimal thromboxane A2 production and secretion of ADP .

Table 2: Platelet Activation Parameters Induced by PAF-Acether

ParameterObserved Effect
Thromboxane A2 ProductionMinimal (<10% of thrombin levels)
Fibrinogen Binding SitesHigh-affinity: Kd=7.2×108MKd=7.2\times 10^{-8}M
Low-affinity: Kd=5.9×107MKd=5.9\times 10^{-7}M
Aggregation RateDependent on fibrinogen concentration

Study on Eosinophil Locomotion

A study conducted by Archer et al. focused on the effects of PAF-acether on human eosinophils obtained from patients with hypereosinophilia. The results indicated that eosinophils exhibited significant directional movement in response to PAF-acether, reinforcing its role as a key mediator in allergic and inflammatory conditions characterized by eosinophil infiltration .

Investigation into Platelet Responses

Research by McManus et al. explored the effects of PAF-acether on human platelets under various conditions. They found that while PAF-acether did induce some level of platelet activation, it was not as potent as thrombin or collagen in promoting aggregation and secretion . This suggests that while PAF-acether is involved in platelet function, its role may be more regulatory than directly activating.

Q & A

Q. What experimental approaches are used to study PAF-acether biosynthesis in immune cells?

PAF-acether biosynthesis is investigated using radiolabeled precursors (e.g., ³H-acetyl-CoA) and synthetic substrates (e.g., 2-lyso PAF-acether) in stimulated macrophages. Key steps include:

  • Cell stimulation : Zymosan or calcium ionophores (e.g., A23187) activate enzymatic pathways .
  • HPLC validation : Radiolabeled PAF-acether is isolated and confirmed via retention time matching synthetic standards .
  • Enzyme specificity assays : Phospholipase A₂ treatment removes acetyl groups, confirming activity .

Q. How does PAF-acether mediate platelet aggregation independently of ADP or thromboxane A₂?

PAF-acether triggers aggregation via calcium-dependent pathways in washed platelets:

  • Agonist selection : Use thrombin, collagen, or calcium ionophores (A23187) to bypass ADP/TXA₂ pathways .
  • Inhibition controls : Verify independence using ADP scavengers (e.g., apyrase) or cyclooxygenase inhibitors (e.g., aspirin) .
  • Receptor antagonism : Test PAF receptor blockers (e.g., BN52021) to confirm specificity .

Q. What in vivo models demonstrate PAF-acether’s role in anaphylaxis?

Guinea pig models are standard for studying systemic effects:

  • Sensitization : Ovalbumin or IgE-mediated challenges induce anaphylaxis .
  • Hemodynamic monitoring : Measure bronchoconstriction, hypotension, and neutropenia .
  • Pharmacological dissection : Combine histamine/H1 antagonists with leukotriene inhibitors to isolate PAF-acether effects .

Advanced Research Questions

Q. How do cytokines like IFN-γ modulate PAF-acether production in neutrophils?

IFN-γ enhances PAF-acether synthesis in PMNs via transcriptional regulation:

  • Stimulation protocols : Treat PMNs with FMLP or immune complexes post-IFN-γ priming .
  • Dose-response profiling : Use 10–100 U/mL IFN-γ to establish concentration-dependent effects .
  • Metabolic tracing : Combine ³H-acetate incorporation with lipid extraction to quantify synthesis rates .

Q. What mechanisms underlie PAF-acether’s dual-phase inflammatory responses in human skin?

PAF-acether induces immediate (weal/flare) and delayed (erythema) reactions:

  • Intradermal injection : Administer 1–100 pmol PAF-acether to assess dose-dependent kinetics .
  • Mediator synergy : Co-inject prostaglandin E₂ (PGE₂) to amplify vascular permeability .
  • Histological analysis : Biopsy sites at 0–24h to correlate eosinophil infiltration with late-phase responses .

Q. How can contradictory data on PAF-acether’s role in thrombocytopenia during anaphylaxis be resolved?

Discrepancies arise from species-specific platelet activation thresholds:

  • Model selection : Compare guinea pig (PAF-acether-sensitive) vs. primate (resistant) thrombocyte responses .
  • Antagonist studies : Use CV-3988 or WEB 2086 to block PAF receptors in circulation .
  • Biomarker profiling : Measure β-thromboglobulin release to distinguish direct vs. indirect platelet activation .

Q. What methodologies identify PAF-acether’s immunomodulatory effects on T-cell receptors?

PAF-acether downregulates CD2/CD3 via lipid-mediated signaling:

  • Flow cytometry : Quantify surface antigen expression on Jurkat cells post-PAF-acether exposure .
  • Functional assays : Assess T-cell proliferation inhibition using anti-CD3/CD28 or PHA stimulation .
  • Structural analogs : Compare lysophosphatidylcholine to confirm PAF-acether specificity .

Q. How does PAF-acether interact with nociceptive pathways in inflammatory pain?

PAF-acether sensitizes sensory neurons via calcium signaling:

  • Electrophysiology : Record action potentials in dorsal root ganglia (DRG) neurons exposed to PAF-acether .
  • Calcium imaging : Use Fura-2 AM to visualize intracellular Ca²⁺ flux in TRPV1-expressing neurons .
  • Behavioral assays : Measure hyperalgesia in rodent models using von Frey filaments post-PAF injection .

Q. What experimental designs address PAF-acether’s platelet-independent thromboxane release in lungs?

Guinea pig lung models reveal alternative pathways:

  • Perfusion systems : Isolate pulmonary vs. airway circulation to localize thromboxane A₂ (TXA₂) release .
  • Cyclooxygenase inhibition : Confirm platelet independence using indomethacin-treated lungs .
  • Mass spectrometry : Quantify TXB₂ (stable TXA₂ metabolite) in perfusates .

Q. How do methodological challenges in detecting PAF-acether impact data interpretation?

PAF-acether’s instability requires stringent protocols:

  • Rapid extraction : Use ice-cold methanol/chloroform to prevent enzymatic degradation .
  • Bioassays : Validate HPLC data with platelet aggregation assays (e.g., washed rabbit platelets) .
  • Blind controls : Include acetylhydrolase pretreatment to eliminate false-positive signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PAF (C18)
Reactant of Route 2
Reactant of Route 2
PAF (C18)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.